

electrochemical window of vinylene carbonate

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Compound of Interest		
Compound Name:	Vinylene carbonate	
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An In-depth Technical Guide to the Electrochemical Window of Vinylene Carbonate

Introduction

Vinylene carbonate (VC) is a widely utilized electrolyte additive in lithium-ion batteries (LIBs), renowned for its ability to form a stable and effective solid electrolyte interphase (SEI) on anode surfaces.[1][2] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte, thereby enhancing the cyclability, lifespan, and safety of the battery.[3][4] The electrochemical stability window (ESW) of an electrolyte, defined by its reduction and oxidation potential limits, is a critical parameter that governs its operational voltage range. Understanding the precise electrochemical window of VC is paramount for optimizing battery performance, particularly in high-voltage applications. This guide provides a comprehensive overview of the electrochemical behavior of VC, its decomposition pathways, and the experimental protocols used for its characterization.

Electrochemical Stability Window (ESW) of Vinylene Carbonate

The ESW of VC is narrower than that of common carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC).[5][6] This property is advantageous as VC can be preferentially decomposed to form a passivating layer on the electrode surfaces before the bulk electrolyte reacts.

Reductive Stability (Anodic Limit)



VC is reduced at a higher potential (less negative) compared to EC. This allows it to form the SEI on graphite anodes before lithium intercalation and significant solvent co-insertion, which could damage the anode structure.[7][8] The reported onset potential for VC reduction varies in the literature but generally falls within the range of 1.0 V to 2.0 V vs. Li+/Li.[7] Some studies pinpoint the first observable electrochemical reaction involving VC in the range of 1.9–1.6 V.[7] Other reports indicate that VC and another common additive, fluoroethylene carbonate (FEC), are both reduced at potentials above 1 V vs. Li+/Li.[3] At lower potentials, around 0.73 V, VC is reported to be reduced to form a poly(VC)-rich outer SEI layer.[9]

Oxidative Stability (Cathodic Limit)

On the cathode side, VC is less stable than conventional carbonate solvents.[5][10] Its oxidation occurs at a lower potential, which can be beneficial for forming a protective cathode electrolyte interphase (CEI) in some battery chemistries. However, this can be detrimental in high-voltage systems, such as those using LiNio.5Mn1.5O4 (LNMO) cathodes, where VC oxidation can lead to increased impedance and poor cycling performance.[11] Cyclic voltammetry experiments have shown VC oxidation features around 4.25 V.[10] Other sources suggest an oxidation potential greater than 4.3 V vs. Li+/Li.[5] At very high upper cut-off voltages (e.g., 4.8 V), significant VC decomposition and polymerization are observed.[12]

Quantitative Data Summary

The following table summarizes the reported electrochemical potential limits for **vinylene** carbonate.



Electrochemical Process	Reported Potential (V vs. Li+/Li)	Technique / Conditions	Reference
Onset of Reduction	1.9 V - 1.6 V	Cyclic Voltammetry (CV)	[7]
Reduction	> 1.0 V	Electrochemical Quartz Crystal Microbalance with Dissipation Monitoring (EQCM-D)	[3]
Reduction to poly(VC)	~0.73 V	Not specified	[9]
Onset of Oxidation	~4.25 V	Cyclic Voltammetry (CV)	[10]
Onset of Oxidation	> 4.3 V	Not specified	[5]
Significant Oxidation	> 4.7 V	High-Performance Liquid Chromatography- Mass Spectrometry (HPLC-MS)	[12]

Decomposition Mechanisms and Pathways

The functionality of VC as an additive is intrinsically linked to its decomposition mechanisms at both the anode and cathode.

Reductive Decomposition and SEI Formation

Upon reduction at the anode surface, VC undergoes a complex series of reactions, including polymerization and decomposition, to form a stable SEI. This process is initiated by a one-electron reduction to form a radical anion, which can then polymerize or decompose further.[8] The resulting SEI is often rich in poly(vinylene carbonate) (poly(VC)), lithium carbonate (Li₂CO₃), lithium oxalate (Li₂C₂O₄), and lithium formate (HCO₂Li).[2][13] The formation of a poly(VC) layer is considered key to improving the elasticity and robustness of the SEI.[1][2]

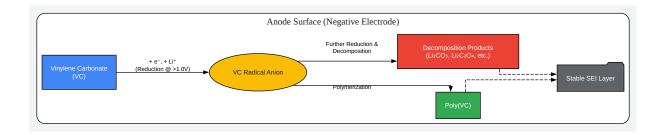




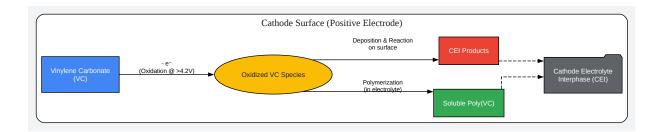


This VC-derived SEI effectively suppresses the reduction of other electrolyte components at lower potentials.[7]

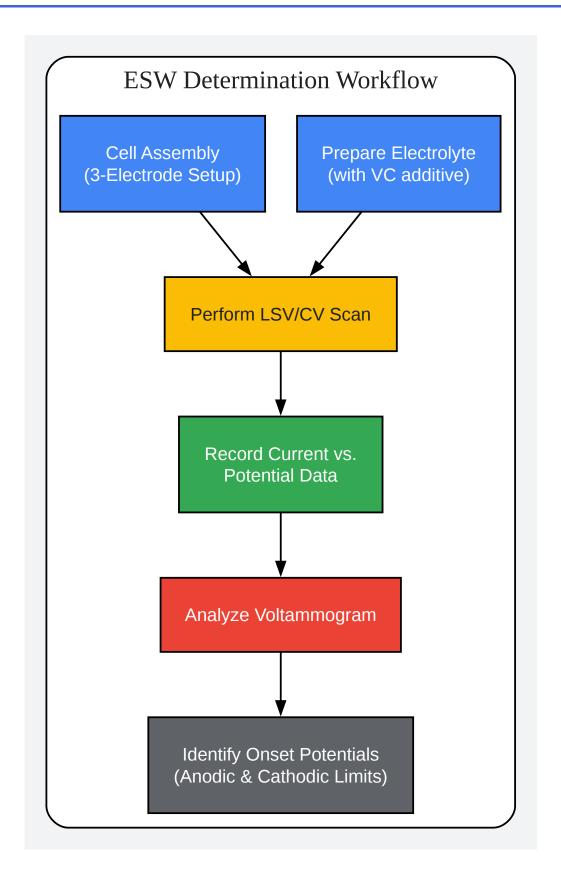












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